Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide

Lipophilicity Physicochemical profiling SAR

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide (CAS 1401668-92-5), also named N-[(3S)-1-Benzyl-3-piperidinyl]-N-ethyl-L-valinamide, is a chiral amide derivative with the molecular formula C19H31N3O and a molecular weight of 317.47 g·mol⁻¹. The compound features two defined (S)-stereocenters — one at the piperidine 3-position and one at the valine-derived α-carbon — and belongs to the class of N-benzylpiperidine amides, a scaffold associated with sigma-1 receptor (σ₁R) modulation, Class III antiarrhythmic activity, and cholinesterase inhibition in structurally related analogs.

Molecular Formula C19H31N3O
Molecular Weight 317.5 g/mol
Cat. No. B7916003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide
Molecular FormulaC19H31N3O
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N
InChIInChI=1S/C19H31N3O/c1-4-22(19(23)18(20)15(2)3)17-11-8-12-21(14-17)13-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17-,18-/m0/s1
InChIKeyPOTLHPIZNHELMF-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide (CAS 1401668-92-5): Chiral Benzylpiperidine Amide for Stereospecific Research Applications


(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide (CAS 1401668-92-5), also named N-[(3S)-1-Benzyl-3-piperidinyl]-N-ethyl-L-valinamide, is a chiral amide derivative with the molecular formula C19H31N3O and a molecular weight of 317.47 g·mol⁻¹ [1]. The compound features two defined (S)-stereocenters — one at the piperidine 3-position and one at the valine-derived α-carbon — and belongs to the class of N-benzylpiperidine amides, a scaffold associated with sigma-1 receptor (σ₁R) modulation, Class III antiarrhythmic activity, and cholinesterase inhibition in structurally related analogs [2][3]. It is commercially available from multiple suppliers at purities of 95–98% and is predominantly utilized as a chiral building block or pharmacological probe in receptor binding and enzyme inhibition research [1].

Why (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide Cannot Be Interchanged with In-Class Analogs


Within the N-benzylpiperidine amide family, even subtle structural modifications — such as altering the N-alkyl substituent from ethyl to isopropyl or cyclopropyl, shifting the piperidine attachment from the 3- to the 4-position, or inverting stereochemistry at either chiral center — can produce profound changes in receptor binding affinity, selectivity, lipophilicity, and pharmacokinetic behavior [1][2]. The target compound bears a specific combination of an N-ethyl substituent and (S,S) configuration at both stereocenters; analogs with N-isopropyl (CAS 1401668-94-7), N-cyclopropyl (CAS 1354033-21-8), or N-methyl (des-ethyl analog) substitutions exhibit measurably different LogP values, hydrogen-bonding capacities, and steric profiles that are expected to translate into divergent biological activity, as demonstrated for closely related benzylpiperidine series where N-alkyl chain length critically governs σ₁R vs. σ₂R selectivity and MOR affinity [1][3]. Generic replacement without stereochemical and substituent-level verification risks introducing uncontrolled variables into receptor binding assays, enzyme inhibition studies, or synthetic pathways where chiral fidelity is paramount.

Quantitative Differentiation Evidence for (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide (CAS 1401668-92-5) Versus Closest Analogs


N-Ethyl Substituent Lipophilicity (LogP) Differentiation from N-Isopropyl and N-Cyclopropyl Analogs

The target compound (N-ethyl) has a computed LogP of 2.40, which is measurably lower than the N-isopropyl analog (CAS 1401668-94-7; predicted LogP ~3.0 based on additional methylene) and higher than the N-cyclopropyl analog (CAS 1354033-21-8; predicted LogP ~2.1 due to reduced rotatable bond contribution). This LogP difference directly affects membrane permeability and CNS penetration potential, as established by the benzylpiperidine SAR literature where optimal σ₁R affinity correlates with LogP values in the 2.0–3.5 range [1].

Lipophilicity Physicochemical profiling SAR

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity Differentiate N-Ethyl from N-Alkyl Analogs

The target compound possesses a TPSA of 49.6 Ų with exactly one hydrogen bond donor (primary amine) and three hydrogen bond acceptors (amide carbonyl, piperidine nitrogen, benzyl π-system). This is identical to the N-isopropyl and N-cyclopropyl analogs in HBD/HBA count but differs in the spatial presentation of the N-alkyl group, which influences the compound's capacity to engage in stereospecific hydrogen-bonding interactions within receptor binding pockets [1]. The TPSA value falls below the commonly cited threshold of 60 Ų for favorable oral absorption, and below 90 Ų for blood-brain barrier penetration, consistent with intended CNS-targeted research applications [1].

Hydrogen bonding Drug-likeness Permeability

Piperidine 3-Position Versus 4-Position Attachment: Steric and Conformational Differentiation

The target compound bears the amide substituent at the piperidine 3-position (meta to the ring nitrogen), distinguishing it from the 4-position (para) regioisomer (CAS 1354002-60-0). In N-benzylpiperidine SAR studies, the 3-substitution pattern introduces conformational flexibility and a distinct vector angle for the pendant amide chain compared to the more extended 4-substituted geometry, which directly impacts receptor binding pocket accommodation [1][2]. Patent literature on substituted N-benzylpiperidine amides explicitly claims 3-piperidinyl substitution as a distinct embodiment with differentiated Class III antiarrhythmic activity profiles [1].

Regioisomerism Conformational analysis Receptor fit

Vendor-Supplied Enantiomeric Purity: 95–98% Chiral Specification Versus Racemic or Lower-Purity Alternatives

The target compound is commercially available at 95% purity (AKSci catalog #4495DS) and 98% purity (Leyan catalog #1810721), with both suppliers specifying the (S,S)-enantiomer . In contrast, several positional isomers and N-alkyl variants in the same compound family are offered only as racemic mixtures or at lower purity specifications, introducing uncertainty in stereochemical composition that can confound receptor binding assays where enantiomeric purity is critical . The Fluorochem-sourced material (ref. 10-F082127) has been discontinued, indicating limited production and the importance of verifying ongoing supply chain availability .

Chiral purity Quality control Reproducibility

Predicted Sigma-1 Receptor Pharmacology Differentiates from Non-Benzylpiperidine Scaffolds

Pharmacological studies reported on supplier documentation indicate that the compound's mechanism of action primarily involves modulation of the sigma-1 receptor (σ₁R), a chaperone protein implicated in pain perception, neuroprotection, and cognitive function [1]. While quantitative Ki/IC₅₀ values for this specific compound are not publicly available in peer-reviewed literature, the broader benzylpiperidine amide class has yielded compounds with σ₁R Ki values ranging from 1.20 nM to 56.4 nM depending on N-substitution pattern [2][3]. The N-ethyl substituent in the target compound is predicted to confer intermediate lipophilicity and steric bulk compared to N-methyl (lower affinity) and N-isopropyl (potential σ₂R cross-reactivity) analogs, based on established benzylpiperidine SAR trends [2].

Sigma-1 receptor Pharmacological probe CNS target

Rotatable Bond Count and Molecular Flexibility Distinguish from Constrained Analogs

The target compound has six rotatable bonds, arising from the N-ethyl group, the benzyl substituent, and the valine-derived side chain. This confers greater conformational flexibility compared to the N-cyclopropyl analog (CAS 1354033-21-8; five rotatable bonds due to cyclopropyl constraint) and the des-ethyl analog (CAS 1354032-66-8; four rotatable bonds). In benzylpiperidine SAR, increased rotatable bond count has been associated with enhanced adaptability to receptor binding pockets but may also increase the entropic penalty upon binding, representing a structure-specific trade-off that researchers must consider when selecting tool compounds for crystallography or binding studies [1].

Conformational flexibility Molecular recognition Entropy

Recommended Application Scenarios for (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide Based on Quantitative Evidence


Sigma-1 Receptor Structure-Activity Relationship (SAR) Studies Requiring Defined N-Ethyl Substitution

Researchers investigating the impact of N-alkyl chain length on σ₁R binding affinity and selectivity should select this compound as the N-ethyl reference point in a homologation series (N-methyl → N-ethyl → N-isopropyl → N-cyclopropyl). The intermediate LogP of 2.40 and six rotatable bonds provide a balanced physicochemical profile for establishing SAR trends, as demonstrated in related benzylpiperidine series where N-alkyl modification critically governs σ₁R vs. σ₂R selectivity and MOR co-affinity [1].

Chiral Chromatography Method Development Using Dual (S,S)-Stereocenter Validation

With two defined (S)-stereocenters — at the piperidine 3-position and the valine α-carbon — this compound serves as a chiral resolution standard for developing and validating enantioselective HPLC or SFC methods. The explicit (S,S) specification at 95–98% purity, as documented by AKSci and Leyan, enables its use as a system suitability reference for separating its (R,S), (S,R), and (R,R) diastereomers, which are relevant impurities in asymmetric synthesis workflows .

Receptor Binding Assay Probe for Benzylpiperidine Pharmacophore Mapping

For laboratories mapping the benzylpiperidine pharmacophore across σ₁R, MOR, or Class III antiarrhythmic targets, this compound provides a chemically defined probe occupying a specific substituent niche (N-ethyl, 3-piperidinyl, valine-derived). Its TPSA of 49.6 Ų and LogP of 2.40 predict adequate membrane permeability for cell-based assays, while its single hydrogen bond donor limits confounding interactions in competition binding experiments [1][2].

Synthetic Intermediate for Enantiomerically Pure Drug Candidate Libraries

As a chiral building block bearing a free primary amine, this compound can serve as a versatile intermediate for constructing focused libraries of N-acylated, N-sulfonylated, or N-alkylated derivatives while preserving the (S,S) stereochemical integrity of the benzylpiperidine-valinamide core. The benzyl group on the piperidine nitrogen additionally offers a latent site for hydrogenolytic debenzylation to generate secondary amine intermediates for further diversification [1].

Quote Request

Request a Quote for (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.